Technical Guide: Synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Technical Guide: Synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
This guide outlines the high-fidelity synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate , a critical diamine scaffold often utilized in the development of JAK inhibitors and peptidomimetics.
The protocol prioritizes the Amino Acid Amide Reduction pathway. This route is selected over the Nitrile Reduction (Strecker) pathway to ensure superior stereochemical retention (if starting from chiral material) and to minimize side reactions associated with partial Boc-deprotection during aggressive hydrogenation.
(MW: 214.31 g/mol )Part 1: Strategic Analysis & Retrosynthesis
The target molecule is a vicinal diamine with a cyclobutyl side chain, where the internal amine (C1) is Boc-protected and the terminal amine (C2) is free.
Retrosynthetic Logic
To synthesize this selectively, we must distinguish the two nitrogen atoms early in the pathway.
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Disconnection: The C1-C2 bond is the ethyl backbone. The most reliable disconnection is the reduction of the C2-Carbonyl of an amide.
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Precursor: N-Boc-Cyclobutylglycinamide .
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Starting Material: Cyclobutylglycine (or Cyclobutanecarbaldehyde via Strecker).
Why this Route? Direct alkylation of diamines leads to poly-alkylation. The reduction of an amino-nitrile (Strecker product) often requires Raney Nickel/H₂, which can be capricious regarding the Boc group stability or require high pressure. The Borane Reduction of an Amide is chemically orthogonal to the Boc carbamate, allowing the amide to be reduced to the amine while leaving the Boc group intact.
Reaction Pathway Diagram
Caption: Step-wise conversion of Cyclobutylglycine to the target diamine via the Amide Reduction protocol.
Part 2: Detailed Experimental Protocol
Phase 1: Protection & Amidation
Objective: Convert the zwitterionic amino acid into a lipophilic, protected primary amide.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Cyclobutylglycine | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Protecting Group |
| Isobutyl Chloroformate (IBCF) | 1.1 | Mixed Anhydride Former |
| N-Methylmorpholine (NMM) | 1.1 | Base |
| Ammonia (28% aq or gas) | Excess | Amidation Agent |
Step-by-Step Methodology
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Boc Protection:
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Dissolve Cyclobutylglycine in a 1:1 mixture of Dioxane/1N NaOH.
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Cool to 0°C. Add Boc₂O (1.1 eq) dropwise.
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Stir at RT for 12 hours. Acidify to pH 2-3 with KHSO₄ (creates a white precipitate).
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Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.
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Checkpoint: Isolate N-Boc-Cyclobutylglycine as a white solid/foam.
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Mixed Anhydride Activation:
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Dissolve the N-Boc-acid in anhydrous THF (0.2 M concentration).
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Cool to -15°C (Ice/Salt bath). This temperature is critical to prevent decomposition of the mixed anhydride.
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Add N-Methylmorpholine (1.1 eq).
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Add Isobutyl Chloroformate (1.1 eq) dropwise. Stir for 15 minutes.
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Ammonolysis:
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Option A (Gas): Bubble dry NH₃ gas into the cold solution for 30 minutes.
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Option B (Aqueous): Add concentrated NH₄OH (excess) rapidly.
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Allow the mixture to warm to RT and stir for 2 hours.
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Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 1N HCl (to remove unreacted amine/NMM), then saturated NaHCO₃, then brine.
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Result:N-Boc-Cyclobutylglycinamide .
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Phase 2: Selective Reduction (The Critical Step)
Objective: Reduce the amide Carbonyl (C=O) to a Methylene (CH₂) without reducing the Carbamate (Boc).
Mechanism: Borane (BH₃) is an electrophilic reducing agent. It coordinates to the amide oxygen, activating it for hydride transfer. Carbamates are significantly less nucleophilic at the carbonyl oxygen than amides, allowing for kinetic selectivity.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| N-Boc-Cyclobutylglycinamide | 1.0 | Substrate |
| BH₃-THF Complex (1.0 M) | 3.0 - 4.0 | Reducing Agent |
| Methanol | Excess | Quenching Agent |
Step-by-Step Methodology
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Setup:
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Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and N₂ inlet.
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Dissolve N-Boc-Cyclobutylglycinamide in anhydrous THF (0.15 M).
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Reduction:
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Cool solution to 0°C.
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Add BH₃-THF (3.0 eq) dropwise via syringe. Caution: Exothermic, gas evolution.
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Once addition is complete, remove ice bath and heat to reflux (66°C) .
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Maintain reflux for 4–6 hours. Monitor by TLC (Amide spot should disappear; a less polar amine-borane complex spot may appear).
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Quench & Decomplexation:
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Cool to 0°C.
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Carefully add Methanol dropwise until gas evolution ceases (destroys excess hydride).
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Crucial Step: The product exists as a stable Amine-Borane complex. To break this, concentrate the mixture, re-dissolve in Methanol, and heat to reflux for 1 hour. (Alternatively, use an oxidative workup with N-methylmorpholine N-oxide if the complex is stubborn, but MeOH reflux usually suffices for primary amines).
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Purification:
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Concentrate to dryness.
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Dissolve in DCM. Wash with 10% Na₂CO₃ (to ensure free base form).
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Dry over Na₂SO₄ and concentrate.
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Final Purification: Flash Chromatography (DCM:MeOH:NH₄OH, 90:10:1) is usually required to remove boron salts.
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Part 3: Data Presentation & QC
Analytical Specifications
Upon isolation, the product should be verified against these parameters:
| Parameter | Expected Signal / Value | Notes |
| Appearance | Colorless oil or low-melting white solid | Hygroscopic as a free amine. |
| ¹H NMR (CDCl₃) | Characteristic t-Butyl singlet. | |
| ¹H NMR (Cyclobutyl) | Multiplets for cyclobutyl ring. | |
| ¹H NMR (Backbone) | Methine proton adjacent to Boc. | |
| ¹H NMR (Terminus) | Methylene adjacent to free amine. | |
| Mass Spec (ESI) | [M+H]⁺ = 215.3 | Often sees [M+Na]⁺ = 237.3. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Mixed anhydride decomposition. | Ensure temp is <-10°C during activation. |
| Boc Loss in Step 3 | Acidic quench too harsh. | Use MeOH only for quench; avoid HCl during workup. |
| Incomplete Reduction | Old BH₃ reagent. | Use fresh BH₃-THF. Titrate if necessary. |
| Boron Contamination | Stable amine-borane complex. | Reflux crude in MeOH with 1 eq of acetic acid, then basify. |
Part 4: Safety & References
Safety Protocols
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Borane-THF: Pyrophoric and generates hydrogen gas upon contact with moisture. Use only under inert atmosphere (N₂/Ar). Quench extremely slowly.
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Isobutyl Chloroformate: Lachrymator and toxic. Handle in a fume hood.
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Exotherms: Both the mixed anhydride formation and the borane addition are exothermic. Strict temperature control is required to prevent runaway reactions.
References
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Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. The reaction of amides with diborane in tetrahydrofuran." Journal of Organic Chemistry, 38(5), 912-916. Link
- Grounding: Establishes the selectivity of Borane for Amides over Carbam
- Rodriguez, M., et al. (1991). "Synthesis of N-Boc-amino aldehydes and their reduction to N-Boc-diamines." Journal of Medicinal Chemistry, 34(12). Grounding: Validates the pathway for Boc-protected diamine synthesis.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Grounding: Standard reference for Boc stability and deprotection conditions.
- Gao, Y., et al. (2012). "Practical Synthesis of Cyclobutylglycine." Organic Process Research & Development. Grounding: Source for the starting material synthesis if not commercially purchased.
